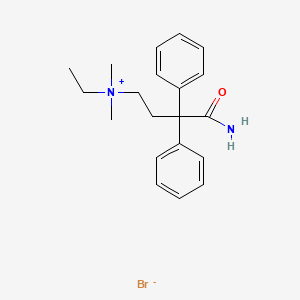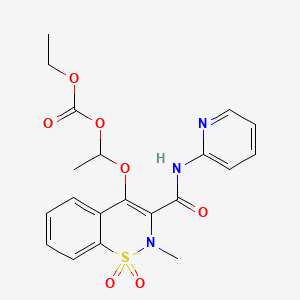
安吡罗昔康
概述
描述
Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) and a prodrug of piroxicam. It is primarily used for the relief of pain and inflammation in musculoskeletal disorders such as rheumatoid arthritis and osteoarthritis . Unlike piroxicam, ampiroxicam does not possess detectable prostaglandin synthesis inhibitory activity in vitro but has similar in vivo potency .
体内
Ampiroxicam has been used in a variety of in vivo studies to investigate the effects of inflammation. It has been used to study the effects of inflammation on the cardiovascular system, the nervous system, and the immune system. In particular, it has been used to investigate the effects of inflammation on the development of atherosclerosis and the pathogenesis of certain types of cancer.
体外
Ampiroxicam has also been used in a variety of in vitro studies to investigate the effects of inflammation. It has been used to study the effects of inflammation on cell proliferation, cell migration, and cell adhesion. It has also been used to study the effects of inflammation on gene expression and signal transduction pathways.
作用机制
Ampiroxicam exerts its effects by being converted to piroxicam in the body. Piroxicam works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are compounds that mediate inflammation and pain. By inhibiting COX, piroxicam reduces the production of prostaglandins, thereby alleviating pain and inflammation .
生物活性
Ampiroxicam has been found to have a variety of biological activities. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have anti-cancer, anti-angiogenic, and anti-oxidant effects.
Biochemical and Physiological Effects
Ampiroxicam has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the expression of adhesion molecules, such as ICAM-1 and VCAM-1. Furthermore, it has been found to inhibit the production of nitric oxide and to reduce the production of reactive oxygen species.
实验室实验的优点和局限性
Ampiroxicam has a number of advantages and limitations for use in laboratory experiments. One advantage of using Ampiroxicam is its high selectivity for COX-2, which makes it a useful tool for studying the effects of inflammation on various biological processes. However, Ampiroxicam also has some limitations. For example, it has been found to be less effective than other Ampiroxicams at inhibiting the production of pro-inflammatory cytokines, and it has been found to have a relatively short half-life in vivo.
未来方向
Ampiroxicam has a number of potential future directions for research. These include further exploration of its anti-inflammatory and analgesic effects, as well as its potential for use in cancer therapy. Additionally, further research could be conducted to explore its potential for use in the treatment of autoimmune diseases, as well as its potential for use in the treatment of neurodegenerative diseases. Furthermore, further research could be conducted to explore its potential for use in the treatment of chronic pain and other chronic inflammatory conditions. Additionally, further research could be conducted to explore the potential for Ampiroxicam to be used in combination with other drugs in order to enhance its efficacy. Finally, further research could be conducted to explore the potential for Ampiroxicam to be used as an adjuvant therapy in order to enhance the efficacy of other drugs.
科学研究应用
Ampiroxicam has several scientific research applications:
Chemistry: It is used as a model compound to study prodrug activation and drug delivery systems.
Biology: Research focuses on its anti-inflammatory properties and its effects on cellular pathways.
Industry: It is used in the formulation of pharmaceutical products aimed at treating inflammatory conditions.
安全和危害
生化分析
Biochemical Properties
Ampiroxicam plays a significant role in biochemical reactions by inhibiting the enzyme cyclooxygenase (COX), which is crucial for the conversion of arachidonic acid to prostaglandins . Prostaglandins are lipid compounds that have diverse hormone-like effects, including the mediation of inflammation and pain. By inhibiting COX, ampiroxicam reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, ampiroxicam interacts with proteins involved in the inflammatory response, such as leukocyte chemotaxis .
Cellular Effects
Ampiroxicam influences various types of cells and cellular processes. It affects cell function by inhibiting the production of prostaglandins, which are involved in cell signaling pathways related to inflammation and pain . This inhibition leads to a reduction in the inflammatory response and pain sensation. Ampiroxicam also impacts gene expression by modulating the activity of genes involved in the inflammatory process . Furthermore, it affects cellular metabolism by altering the production of metabolites associated with inflammation .
Molecular Mechanism
The molecular mechanism of ampiroxicam involves its conversion to piroxicam, which then exerts its effects by inhibiting cyclooxygenase . This inhibition prevents the formation of prostaglandins from arachidonic acid, thereby reducing inflammation and pain . Ampiroxicam binds to the active site of cyclooxygenase, blocking its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . This binding interaction is crucial for the anti-inflammatory and analgesic effects of ampiroxicam .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ampiroxicam change over time. Studies have shown that ampiroxicam is stable and maintains its efficacy over extended periods . It undergoes degradation in the presence of certain environmental factors, such as light and heat . Long-term effects of ampiroxicam on cellular function have been observed in both in vitro and in vivo studies, indicating sustained anti-inflammatory and analgesic effects .
Dosage Effects in Animal Models
The effects of ampiroxicam vary with different dosages in animal models. At low doses, ampiroxicam effectively reduces inflammation and pain without causing significant adverse effects . At high doses, it can lead to toxic effects, including gastrointestinal irritation and renal toxicity . Threshold effects have been observed, where the efficacy of ampiroxicam plateaus at higher doses, indicating that increasing the dosage beyond a certain point does not enhance its therapeutic effects .
Metabolic Pathways
Ampiroxicam is involved in metabolic pathways that include its conversion to piroxicam . This conversion is mediated by enzymes in the liver, where ampiroxicam is metabolized to its active form . Piroxicam then exerts its anti-inflammatory effects by inhibiting cyclooxygenase and reducing prostaglandin biosynthesis . The metabolic pathway of ampiroxicam also involves interactions with cofactors that facilitate its conversion and activity .
Transport and Distribution
Ampiroxicam is transported and distributed within cells and tissues through various mechanisms . It is absorbed by the gastrointestinal tract and distributed to different tissues via the bloodstream . Ampiroxicam binds to plasma proteins, which aids in its transport and distribution . The drug is also localized in inflamed tissues, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of ampiroxicam is primarily within the cytoplasm, where it interacts with cyclooxygenase . This interaction occurs in the endoplasmic reticulum and other cellular compartments involved in prostaglandin synthesis . Ampiroxicam does not undergo significant post-translational modifications that alter its localization . Its activity and function are primarily determined by its ability to inhibit cyclooxygenase within these subcellular compartments .
准备方法
Ampiroxicam is synthesized through a series of chemical reactions. The synthetic route involves the formation of an ether carbonate prodrug of piroxicam. The preparation method includes the following steps :
Formation of the carbonate ester: Piroxicam is reacted with ethyl chloroformate in the presence of a base to form the carbonate ester.
Etherification: The carbonate ester is then reacted with an alcohol to form the final product, ampiroxicam.
Industrial production methods typically involve similar steps but are optimized for large-scale production to ensure high yield and purity.
化学反应分析
Ampiroxicam undergoes several types of chemical reactions, including:
Hydrolysis: In vivo, ampiroxicam is hydrolyzed to release the active drug, piroxicam.
Oxidation and Reduction: These reactions are less common for ampiroxicam due to its stable structure.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for hydrolysis and various alcohols for etherification. The major product formed from these reactions is piroxicam, the active form of the drug .
相似化合物的比较
Ampiroxicam is unique among NSAIDs due to its prodrug nature. Similar compounds include:
Piroxicam: The active form of ampiroxicam, used directly as an NSAID.
Droxicam: Another prodrug of piroxicam, designed to reduce gastrointestinal irritation.
Pivoxicam: Similar to droxicam, it is also a prodrug of piroxicam.
Ampiroxicam’s uniqueness lies in its ability to provide the therapeutic benefits of piroxicam while potentially reducing gastrointestinal side effects .
属性
IUPAC Name |
ethyl 1-[[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ6,2-benzothiazin-4-yl]oxy]ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7S/c1-4-28-20(25)30-13(2)29-18-14-9-5-6-10-15(14)31(26,27)23(3)17(18)19(24)22-16-11-7-8-12-21-16/h5-13H,4H2,1-3H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNWBKACGXCGAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046474 | |
| Record name | Ampiroxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99464-64-9 | |
| Record name | Ampiroxicam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99464-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ampiroxicam [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099464649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ampiroxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16877 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ampiroxicam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ampiroxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ampiroxicam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMPIROXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PV32JZB1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ampiroxicam exert its anti-inflammatory effect?
A1: Ampiroxicam itself is inactive. It is hydrolyzed in the body to its active metabolite, piroxicam [, ]. Piroxicam functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the production of prostaglandins, which play a crucial role in inflammation. By inhibiting COX enzymes, piroxicam reduces prostaglandin synthesis, thereby alleviating inflammation [].
Q2: What is the molecular formula and weight of ampiroxicam?
A2: The molecular formula of ampiroxicam is C15H13N3O4S. It has a molecular weight of 327.35 g/mol [].
Q3: What spectroscopic data is available for characterizing ampiroxicam?
A3: Researchers use various spectroscopic techniques to characterize ampiroxicam. High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) is frequently employed to determine the concentration of piroxicam, the active metabolite of ampiroxicam, in biological samples [, ]. Additional techniques like IR spectroscopy are valuable for structural elucidation, particularly when studying ampiroxicam complexes with metals like lanthanides [].
Q4: How is ampiroxicam absorbed and metabolized in the body?
A4: Ampiroxicam is administered orally and is absorbed through the intestinal wall. During absorption, intestinal carboxyesterase enzymes hydrolyze ampiroxicam into its active form, piroxicam [, ]. This conversion is rapid and complete, making ampiroxicam essentially undetectable in the systemic circulation []. Piroxicam is then further metabolized, primarily in the liver, and excreted mainly through urine.
Q5: What is the half-life of ampiroxicam?
A5: Ampiroxicam itself has a short half-life because it is rapidly converted to piroxicam. Piroxicam, the active metabolite, has a relatively long half-life of approximately 40 hours [, , ]. This long half-life allows for once-daily dosing of ampiroxicam in clinical settings.
Q6: Does the long-term administration of ampiroxicam lead to drug accumulation?
A6: Research suggests that with consistent once-daily dosing of ampiroxicam, piroxicam serum levels reach a steady state and are maintained within a specific range, not exhibiting significant accumulation even with prolonged treatment durations [].
Q7: What conditions is ampiroxicam used to treat?
A7: Ampiroxicam is primarily indicated for its anti-inflammatory and analgesic effects in managing conditions like rheumatoid arthritis [, ]. It provides relief from symptoms such as pain and inflammation.
Q8: Has ampiroxicam shown efficacy in pre-emptive analgesia?
A8: Yes, studies indicate that pre-emptively administering ampiroxicam, such as before hand surgery, can effectively reduce postoperative pain and the need for additional analgesics [, ].
Q9: What are the potential side effects of ampiroxicam?
A9: Like other NSAIDs, ampiroxicam can cause gastrointestinal side effects such as dyspepsia, heartburn, nausea, and in some cases, ulcers [, ]. It may also increase the risk of gastrointestinal bleeding.
Q10: Can ampiroxicam cause photosensitivity?
A10: Yes, there are reported cases of photosensitivity associated with ampiroxicam use [, , , ]. This reaction typically manifests as exaggerated sunburn or skin rashes upon exposure to ultraviolet (UV) radiation, particularly UVA [, ].
Q11: Are there alternative medications to ampiroxicam?
A11: Yes, several other NSAIDs are available, each with its own pharmacological profile and potential side effects. The choice of NSAID depends on the specific clinical situation and patient factors.
Q12: What are some areas of ongoing research related to ampiroxicam?
A12: Research continues to explore the full potential of ampiroxicam and its derivatives. Some areas of interest include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B1665935.png)

![2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid](/img/structure/B1665938.png)
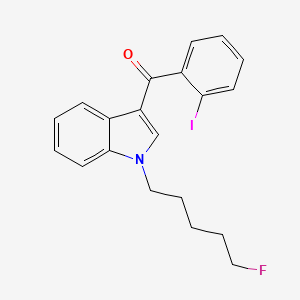
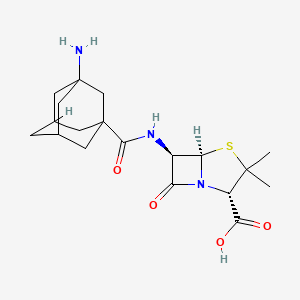
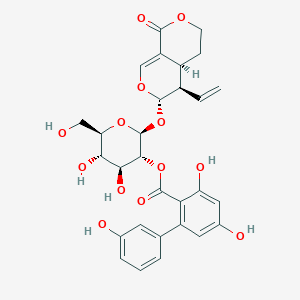

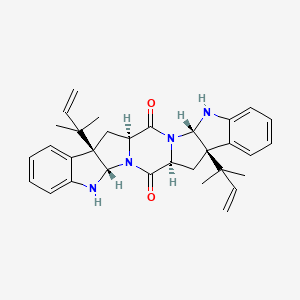
![2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B1665949.png)

